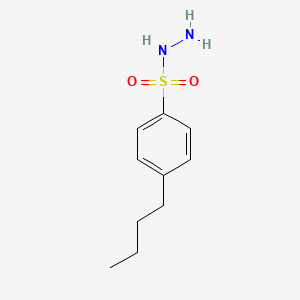![molecular formula C26H23FN2O3 B2981812 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one CAS No. 850192-14-2](/img/structure/B2981812.png)
4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .
Chemical Reactions Analysis
This compound has been shown to inhibit [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner . The inhibitory effects of this compound on ENT1 and ENT2 have been studied using nucleoside transporter-deficient cells .Aplicaciones Científicas De Investigación
Comparative Metabolism Studies
Research on compounds structurally related to 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one has included in vitro studies on their metabolism across different species, such as rats, dogs, and humans. For example, the metabolism of flunarizine, a molecule with similarities, particularly in the presence of a fluorophenyl and piperazine group, was studied using liver fractions and isolated hepatocytes to understand its biotransformation, revealing significant insights into species-specific metabolic pathways and potential implications for human therapy (Lavrijsen et al., 1992).
Chemical Synthesis and Catalysis
The synthesis of related compounds involves sophisticated chemical reactions, highlighting the versatility of these molecules in chemical research. For instance, the Fe-catalyzed synthesis of flunarizine and its isomers demonstrates the utility of metal-catalyzed reactions in producing compounds with potential therapeutic applications, emphasizing the role of these molecules in advancing synthetic methodologies (Shakhmaev et al., 2016).
Material Science and Engineering
Compounds with the piperazine and fluorophenyl groups have been explored for their physicochemical properties, such as in the study of 4-[Bis(4-fluorophenyl)methyl]piperazin-1-ium picrate, revealing insights into their potential applications in material sciences. The study of their crystalline structures and intermolecular interactions provides valuable data for designing new materials with specific properties (Betz et al., 2011).
Biomedical Research
In biomedical research, the photophysical properties of piperazine-substituted naphthalimides have been examined, revealing their potential applications in developing fluorescent probes and understanding photo-induced electron transfer mechanisms. Such studies contribute to the broader application of these compounds in biological imaging and diagnostics (Gan et al., 2003).
Mecanismo De Acción
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound acts as an inhibitor of ENTs. It has been demonstrated that this compound is more selective to ENT2 than to ENT1 . It inhibits the transport of uridine and adenosine through both ENT1 and ENT2 in a concentration-dependent manner .
Biochemical Pathways
The compound affects the biochemical pathways involving the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . It also influences the extracellular adenosine levels in the vicinity of its receptors, thereby affecting adenosine-related functions .
Pharmacokinetics
The compound exhibits irreversible and non-competitive inhibition of ENTs .
Result of Action
The compound’s action results in the reduced uptake of uridine and adenosine in cells expressing ENT1 and ENT2 . This could potentially influence various cellular processes, including nucleotide synthesis and adenosine function .
Análisis Bioquímico
Biochemical Properties
4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit equilibrative nucleoside transporters (ENTs), particularly ENT2, more selectively than ENT1 . This inhibition affects the transport of nucleosides across cell membranes, which is crucial for nucleotide synthesis and adenosine regulation. The compound’s interaction with ENTs is non-competitive and irreversible, indicating a strong and lasting biochemical effect .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting nucleoside transport, it can alter the availability of nucleotides necessary for DNA and RNA synthesis, thereby impacting cell proliferation and survival. Additionally, its effects on adenosine regulation can influence inflammatory responses and cellular stress mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of equilibrative nucleoside transporters involves binding to a site distinct from the nucleoside binding site, leading to a reduction in the maximum velocity (Vmax) of nucleoside uptake without affecting the affinity (Km) for nucleosides . This mechanism suggests that the compound may induce conformational changes in the transporter proteins, thereby preventing their normal function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. Over extended periods, the irreversible inhibition of nucleoside transport can lead to sustained alterations in nucleotide levels and cellular metabolism, potentially affecting cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nucleoside transport without significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as disruptions in nucleotide balance and cellular stress responses. These threshold effects highlight the importance of careful dosage management in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to nucleoside transport and metabolism. It interacts with enzymes and cofactors that regulate nucleotide synthesis and degradation. By inhibiting equilibrative nucleoside transporters, the compound can alter metabolic flux and metabolite levels, impacting overall cellular metabolism and energy balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its selective inhibition of ENT2 suggests that it may preferentially accumulate in tissues with high expression of this transporter, affecting its localization and accumulation patterns .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It may be directed to specific cellular compartments or organelles where equilibrative nucleoside transporters are active. This localization is crucial for its function and effectiveness in inhibiting nucleoside transport and modulating cellular processes .
Propiedades
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O3/c27-22-8-4-5-9-23(22)29-12-10-28(11-13-29)17-19-14-26(31)32-25-16-20(24(30)15-21(19)25)18-6-2-1-3-7-18/h1-9,14-16,30H,10-13,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGGFJOUJGRYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

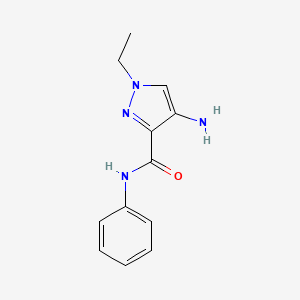


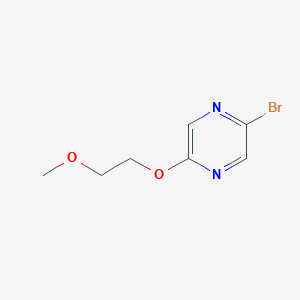

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide](/img/structure/B2981738.png)
![1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B2981740.png)
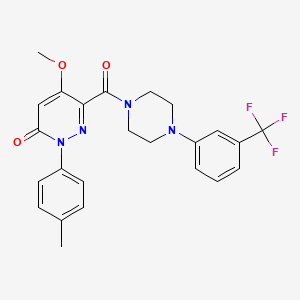

![N,N-diethyl-3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]amino]benzamide](/img/structure/B2981746.png)
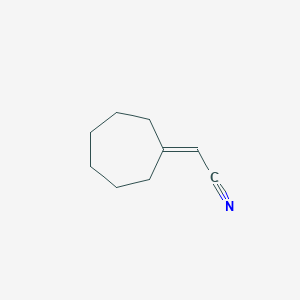
![(3-(3,5-dichloro-2,4,6-trimethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)(thiophen-2-yl)methanone](/img/structure/B2981751.png)
